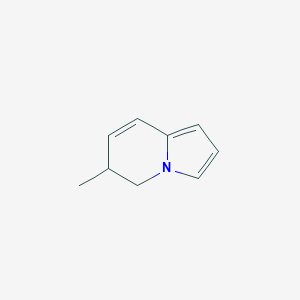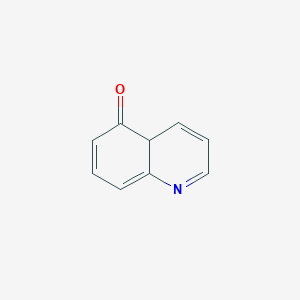
5-(Aziridin-1-YL)pent-3-YN-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aziridin-1-YL)pent-3-YN-1-OL: is a heterocyclic compound that contains both an aziridine ring and an alkyne group. This compound is of interest due to its unique structural features, which make it a valuable building block in organic synthesis and polymer chemistry. The presence of the aziridine ring imparts significant strain, making it highly reactive in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aziridin-1-YL)pent-3-YN-1-OL typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Introduction of the Alkyne Group: The alkyne group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in 5-(Aziridin-1-YL)pent-3-YN-1-OL can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are used for hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions to open the aziridine ring.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted amines or thiols.
科学的研究の応用
Chemistry: 5-(Aziridin-1-YL)pent-3-YN-1-OL is used as a building block in the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of diverse macromolecular architectures.
Biology: In biological research, this compound is used to study the reactivity of aziridine rings and their interactions with biological molecules. It is also used in the development of enzyme inhibitors and other bioactive compounds.
Medicine: The compound’s reactivity makes it a candidate for drug development, particularly in the design of anticancer agents and antibiotics
Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings. Its reactivity allows for the creation of materials with unique properties, such as enhanced adhesion and chemical resistance.
作用機序
The mechanism of action of 5-(Aziridin-1-YL)pent-3-YN-1-OL involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids. The aziridine ring’s strain makes it highly reactive, allowing it to form covalent bonds with nucleophiles in biological systems. This reactivity is exploited in the design of enzyme inhibitors and anticancer agents.
類似化合物との比較
Aziridine: A simpler compound with a three-membered ring containing one nitrogen atom.
Propargyl Alcohol: Contains an alkyne group and a hydroxyl group but lacks the aziridine ring.
3-Amino-1-propyne: Contains an alkyne group and an amine group but lacks the hydroxyl group.
Uniqueness: 5-(Aziridin-1-YL)pent-3-YN-1-OL is unique due to the combination of the aziridine ring, alkyne group, and hydroxyl group in a single molecule. This combination imparts significant reactivity and versatility, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C7H11NO |
|---|---|
分子量 |
125.17 g/mol |
IUPAC名 |
5-(aziridin-1-yl)pent-3-yn-1-ol |
InChI |
InChI=1S/C7H11NO/c9-7-3-1-2-4-8-5-6-8/h9H,3-7H2 |
InChIキー |
ALJVMRLHWREGJT-UHFFFAOYSA-N |
正規SMILES |
C1CN1CC#CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11924069.png)
![7H-Pyrazolo[4,3-d]pyrimidine](/img/structure/B11924071.png)




![Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)
![1-Oxa-4,6,9-triazaspiro[4.4]nonane](/img/structure/B11924115.png)

![5H-pyrano[3,4-b]pyridin-6(8H)-one](/img/structure/B11924129.png)
![5H-Pyrrolo[2,3-b]pyrazin-7-amine](/img/structure/B11924135.png)
![3-Oxa-1,7,8-triazaspiro[4.4]nonane](/img/structure/B11924139.png)
